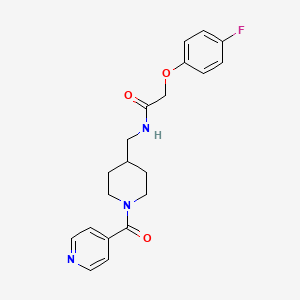

2-(4-fluorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide

Descripción

2-(4-fluorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a 4-fluorophenoxy moiety linked to an acetamide backbone, which is further substituted with a piperidine ring functionalized by an isonicotinoyl group. The fluorophenoxy group may enhance lipophilicity and metabolic stability compared to non-halogenated analogs, while the isonicotinoyl-piperidine moiety could contribute to interactions with nicotinic acetylcholine receptors or kinase domains .

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O3/c21-17-1-3-18(4-2-17)27-14-19(25)23-13-15-7-11-24(12-8-15)20(26)16-5-9-22-10-6-16/h1-6,9-10,15H,7-8,11-14H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBCRAFXKIVLFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)F)C(=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide typically involves multiple steps, including the formation of the fluorophenoxy intermediate, the piperidine derivative, and their subsequent coupling. Common reagents used in these reactions include fluorobenzene, piperidine, and acetic anhydride. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-fluorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mecanismo De Acción

The mechanism of action of 2-(4-fluorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A comparative analysis with structurally related acetamide derivatives reveals key distinctions in physicochemical properties, bioactivity, and synthetic pathways. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Structural and Functional Insights

- Fluorinated vs. Non-Fluorinated Analogs: The target compound’s 4-fluorophenoxy group confers greater metabolic stability and membrane permeability compared to non-fluorinated derivatives like N-(4-hydroxyphenyl)acetamide, which is prone to rapid glucuronidation .

- Heterocyclic Substitutions: The isonicotinoyl-piperidine moiety distinguishes the target compound from simpler azido-acetamides (e.g., 2-azido-N-(4-fluorophenyl)acetamide), which lack bioactive heterocycles and are primarily synthetic intermediates .

- Bioactivity: Compounds like DFL20656 and the isoxazole-indolinone derivatives () exhibit receptor antagonism or kinase inhibition, suggesting the target compound may share similar mechanisms but with enhanced selectivity due to its unique fluorophenoxy-isonicotinoyl combination .

Physicochemical Properties

- Solubility: The isonicotinoyl-piperidine moiety may reduce aqueous solubility relative to simpler acetamides but enhance binding to hydrophobic enzyme pockets .

Research Findings and Implications

- Kinase Inhibition Potential: Structural analogs with indolinone or pyridinyl groups () show IC₅₀ values in low micromolar ranges, suggesting the target compound may exhibit comparable or improved activity due to fluorophenoxy-enhanced binding .

- Receptor Targeting: The isonicotinoyl group’s similarity to nicotinic ligands implies possible cholinergic activity, while the Merck compound 14 () highlights the role of pyridinyl groups in kinase modulation .

- Patent Landscape: N-(4-hydroxyphenyl)acetamide’s broad patent coverage (289,000 documents) underscores the therapeutic value of acetamide derivatives, though the target compound’s structural complexity may offer novel IP opportunities .

Actividad Biológica

2-(4-fluorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes a fluorophenoxy group and an isonicotinoyl-piperidine moiety, which are known to influence its biological properties.

Research indicates that this compound acts as an inhibitor of Janus Kinase (JAK) pathways, which are critical in various cellular processes including inflammation and hematopoiesis. Specifically, it has been shown to inhibit JAK1 and JAK2, which are involved in signaling pathways for several cytokines and growth factors.

Antitumor Activity

In vitro studies have demonstrated that 2-(4-fluorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Reactive oxygen species generation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties, showing effectiveness against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Weak |

| Bacillus subtilis | 16 µg/mL | Strong |

Case Studies

A recent study focused on the compound's efficacy in treating inflammatory diseases by targeting the JAK/STAT pathway. In animal models, treatment with the compound resulted in reduced inflammation markers and improved clinical outcomes in conditions such as rheumatoid arthritis and psoriasis.

Study Overview

- Objective: Evaluate anti-inflammatory effects.

- Method: Administration in murine models of arthritis.

- Results: Significant reduction in joint swelling and histological improvement.

Q & A

Q. What methodologies elucidate metabolic pathways and metabolites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.